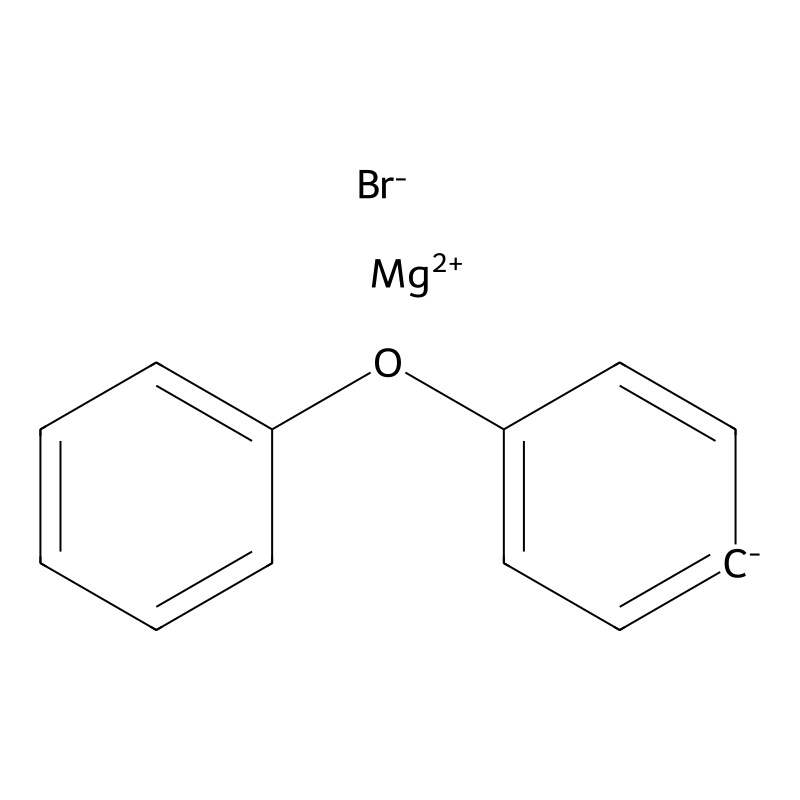

4-Phenoxyphenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula and a molecular weight of 273.41 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides known for their high reactivity and utility in organic synthesis. This compound appears as a clear light yellow solution, typically stored in tetrahydrofuran, and is sensitive to air and moisture . The compound is primarily used as an intermediate in organic chemical synthesis, particularly in reactions involving electrophiles .

PhOPhMgBr is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas.

Highly Reactive Organometallic Reagent:

4-Phenoxyphenylmagnesium bromide (4-PhPhMgBr) is a widely utilized organometallic compound in scientific research. Its significance stems from its high reactivity, making it a valuable tool for organic synthesis. The presence of a magnesium atom bonded to a bromine atom and a phenoxyphenyl group (C6H5OC6H4) confers its unique properties. [Source: Sigma-Aldrich, ]

Nucleophilic Character and Carbon-Carbon Bond Formation:

-PhPhMgBr possesses distinct nucleophilic properties, meaning it readily donates electrons to electron-deficient species. This property allows it to react with various electrophiles (electron-accepting molecules) to form new carbon-carbon bonds. This ability makes 4-PhPhMgBr a crucial reagent in constructing complex organic molecules, particularly in the synthesis of:

- Pharmaceuticals: 4-PhPhMgBr plays a role in the development of various drugs, including the antidepressant paroxetine. [Source: Sigma-Aldrich, ]

- Agrochemicals: The synthesis of some agrochemicals, such as insecticides and herbicides, can involve the use of 4-PhPhMgBr.

- Natural Products: Researchers can utilize 4-PhPhMgBr in the synthesis of complex natural products found in nature, aiding in the study of their properties and potential applications.

Grignard Reagent Precursor:

4-Phenoxyphenylmagnesium bromide is also a crucial precursor to Grignard reagents. These reagents, named after French chemist Victor Grignard, are a class of organometallic compounds widely used in organic synthesis. 4-PhPhMgBr undergoes a reaction with a suitable solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, further expanding its versatility in various synthetic applications. [Source: Santa Cruz Biotechnology, ]

- Nucleophilic Addition: It can react with carbonyl compounds (aldehydes and ketones) to form alcohols. For instance, the reaction with benzaldehyde yields a secondary alcohol.

- Cross-Coupling Reactions: This reagent can engage in cross-coupling reactions, particularly with halides or other electrophiles, to form biaryl compounds.

- Ortho Metalation: It can also be involved in ortho metalation reactions, which are useful for functionalizing aromatic compounds .

The synthesis of 4-phenoxyphenylmagnesium bromide can be accomplished through several methods:

- From 4-Bromophenoxybenzene: This method involves the reaction of 4-bromophenoxybenzene with magnesium turnings in an anhydrous ether solvent. The reaction typically requires careful control of moisture and oxygen to prevent decomposition.

- Grignard Reaction: The general formation of Grignard reagents involves the reaction of an alkyl or aryl halide (in this case, 4-bromophenoxybenzene) with magnesium metal under inert conditions (usually in ether) to yield the corresponding Grignard reagent .

4-Phenoxyphenylmagnesium bromide finds applications mainly in organic synthesis:

- Synthesis of Complex Organic Molecules: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and materials chemistry.

- Reactions Involving Electrophiles: The compound is used to introduce phenoxy groups into various substrates through nucleophilic substitution reactions.

- Research and Development: It is utilized in academic and industrial research settings for exploring new synthetic pathways and developing novel compounds .

While specific interaction studies for 4-phenoxyphenylmagnesium bromide are scarce, Grignard reagents generally exhibit significant reactivity with water, carbon dioxide, and oxygen. This reactivity necessitates careful handling under inert atmospheres to prevent hydrolysis or oxidation, which could lead to the formation of unwanted byproducts. The interactions largely depend on the electrophiles used in conjunction with this reagent during synthetic procedures.

Several compounds exhibit similarities to 4-phenoxyphenylmagnesium bromide, particularly other aryl Grignard reagents. Below is a comparison highlighting their unique aspects:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | Basic aryl Grignard reagent; widely used | |

| Benzylmagnesium chloride | Used for synthesizing benzyl alcohols | |

| 4-Chlorophenylmagnesium bromide | Contains chlorine; different reactivity profile | |

| 3-Fluorophenylmagnesium bromide | Fluorine substituent affects electronic properties |

Uniqueness of 4-Phenoxyphenylmagnesium Bromide

The uniqueness of 4-phenoxyphenylmagnesium bromide lies in its specific phenoxy substituent, which can influence the electronic properties and reactivity compared to other similar compounds. Its ability to participate effectively in nucleophilic addition reactions makes it particularly valuable for synthesizing complex organic molecules that require phenoxy functionalities.

Traditional Grignard Reagent Preparation Protocols

The synthesis of 4-phenoxyphenylmagnesium bromide follows classical Grignard reagent preparation principles, wherein magnesium metal reacts with an aryl halide in an anhydrous, aprotic solvent. For this compound, 4-bromophenyl ether serves as the starting material, undergoing oxidative addition to magnesium in a rigorously dry environment. The reaction proceeds as follows:

$$

\text{4-Bromophenyl ether} + \text{Mg} \rightarrow \text{4-Phenoxyphenylmagnesium bromide}

$$

Key steps include the activation of magnesium metal, often achieved by mechanical abrasion or chemical pretreatment with iodine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the reagent. Solvent choice historically favored diethyl ether due to its ability to stabilize the Grignard intermediate through coordination to the magnesium center. However, the hygroscopic nature of ethers necessitates stringent drying protocols, including the use of molecular sieves or sodium/benzophenone distillation systems.

A critical parameter is the stoichiometric ratio of magnesium to aryl halide. Excess magnesium (1.1–1.3 equivalents) ensures complete consumption of the halide, minimizing side reactions such as Wurtz coupling. Reaction monitoring via gas chromatography or titration methods confirms reagent formation, with yields exceeding 90% under optimized conditions.

Modern Solvent Systems for Enhanced Stability

Recent advancements in solvent systems have significantly improved the stability and handling of 4-phenoxyphenylmagnesium bromide. Tetrahydrofuran (THF) has emerged as the solvent of choice for commercial preparations, offering advantages over traditional diethyl ether:

| Property | Diethyl Ether | THF |

|---|---|---|

| Boiling Point | 34.6°C | 66°C |

| Coordinating Ability | Moderate | High |

| Stability at Room Temperature | Limited (flammable) | Improved (less volatile) |

THF’s stronger coordinating ability enhances the stability of the Grignard complex, reducing decomposition pathways such as β-hydride elimination. Additionally, THF’s higher boiling point permits reactions at elevated temperatures (up to 65°C), broadening its applicability in multi-step syntheses. Commercial preparations of 4-phenoxyphenylmagnesium bromide in THF exhibit shelf lives exceeding six months when stored at 2–8°C, a marked improvement over ether-based solutions.

Innovative solvent blends, such as THF-methyltetrahydrofuran (MeTHF) mixtures, have further optimized reaction kinetics. MeTHF, a bio-derived solvent, reduces the environmental footprint while maintaining reagent stability. These systems also mitigate the risk of peroxide formation, a common issue with ethers during prolonged storage.

Catalytic Systems for Magnesium Activation

Magnesium activation remains a critical challenge in Grignard reagent synthesis, as the native oxide layer on magnesium metal impedes reactivity. Catalytic strategies address this limitation by promoting direct metal-halogen exchange.

Iodine activation, a well-established method, involves the addition of catalytic iodine (0.5–1 mol%) to the reaction mixture. Iodine reacts with magnesium to form MgI₂, which disrupts the oxide layer and initiates the reaction:

$$

\text{2 Mg} + \text{I}_2 \rightarrow \text{2 MgI}

$$

This approach reduces induction periods from hours to minutes, as demonstrated in the synthesis of phenylmagnesium bromide derivatives. Alternative activators include pre-treated magnesium alloys (e.g., Mg-Zn) and ultrasonication, which enhance surface area and reactivity.

Recent developments focus on immobilized catalytic systems. For example, magnesium supported on silica gel or activated carbon facilitates reagent synthesis under flow chemistry conditions, improving scalability and reproducibility. These systems enable continuous production of 4-phenoxyphenylmagnesium bromide with minimal manual intervention, addressing industrial demand for high-purity reagents.

Nucleophilic Addition Pathways to Carbonyl Substrates

Grignard reagents like 4-phenoxyphenylmagnesium bromide exhibit pronounced nucleophilic character due to the polarized $$ \text{Mg-C} $$ bond. In carbonyl additions, the reagent’s carbanion ($$ \text{R}^- $$) attacks electrophilic carbonyl carbons, forming alkoxide intermediates that protonate to yield alcohols. For example, reactions with aldehydes or ketones proceed via a two-step mechanism:

- Nucleophilic Attack: The magnesium-stabilized aryl group adds to the carbonyl carbon, generating a tetrahedral alkoxide intermediate [3] [4].

- Protonation: Acidic workup ($$ \text{H}_3\text{O}^+ $$) converts the alkoxide to a secondary or tertiary alcohol [3].

Notably, steric and electronic factors influence regioselectivity. The phenoxy group’s electron-donating nature enhances the nucleophilicity of the adjacent phenyl ring, favoring additions to sterically accessible carbonyl centers. In conjugated systems (e.g., α,β-unsaturated ketones), 1,2-addition dominates under kinetic control due to the reagent’s strong basicity [4]. For instance:

$$

\text{RMgBr} + \text{R'C=O} \rightarrow \text{RR'C-O-MgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{RR'COH}

$$

Experimental studies on analogous phenylmagnesium bromide systems demonstrate that electron-rich aryl Grignards achieve higher yields (67–79%) in ketone additions compared to electron-deficient variants [2]. This trend likely extends to 4-phenoxyphenylmagnesium bromide, given its electron-donating phenoxy substituent.

Cross-Coupling Reaction Dynamics with Transition Metal Catalysts

Transition metal catalysis expands the utility of 4-phenoxyphenylmagnesium bromide in forming carbon–carbon bonds. Copper and palladium catalysts are particularly effective:

Copper-Mediated Couplings

Copper(I) chloride ($$ \text{CuCl} $$) facilitates Ullmann-type couplings between Grignard reagents and aryl halides. The mechanism involves:

- Transmetalation: $$ \text{CuCl} $$ reacts with the Grignard reagent to form an organocopper intermediate ($$ \text{R-Cu} $$) [2].

- Oxidative Addition: The copper complex inserts into a carbon–halogen bond of the substrate.

- Reductive Elimination: Bond formation releases the coupled product and regenerates the catalyst [2].

In reactions with 2-oxoaldehydes, copper catalysis enables the synthesis of 1,2-diones (e.g., benzil derivatives) via sequential addition and oxidation steps (Table 1) [2].

Table 1: Yields of Benzil Derivatives in Copper-Catalyzed Reactions

| Grignard Equiv | Catalyst (mol %) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.8 | CuCl (10) | 0–25 | 79 |

| 2.0 | CuCl (10) | 0–25 | 76 |

Palladium-Catalyzed Cross-Couplings

Palladium complexes (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) enable Suzuki–Miyaura couplings with aryl boronic acids. The phenoxy group’s ortho-directing effects can influence regioselectivity in polyhalogenated substrates.

Radical-Mediated Reaction Pathways in Complex Systems

Under radical initiation (e.g., light, AIBN), 4-phenoxyphenylmagnesium bromide participates in chain-propagation mechanisms. The $$ \text{Mg-C} $$ bond homolysis generates aryl radicals ($$ \text{PhO-Ph}^\bullet $$), which undergo:

- Addition to Alkenes: Forming substituted cyclohexanes via radical cyclization.

- Hydrogen Abstraction: Producing biaryl compounds in the presence of hydrogen donors.

For example, in THF at elevated temperatures, aryl radicals couple to yield biphenyl derivatives. This pathway competes with ionic mechanisms under oxidative conditions [2].

4-Phenoxyphenylmagnesium bromide serves as a versatile building block for constructing complex polyaryl architectures through multiple synthetic pathways. This Grignard reagent, with the molecular formula C₁₂H₉BrMgO and molecular weight 273.41 g/mol, demonstrates exceptional utility in the formation of extended aromatic systems [1] [2].

The construction of polyaryl systems using 4-phenoxyphenylmagnesium bromide primarily proceeds through palladium-catalyzed cross-coupling reactions. Iron-group metal fluorides combined with N-heterocyclic carbenes have proven particularly effective for these transformations. Research demonstrates that iron fluorides with saturated NHC ligands catalyze biaryl cross-coupling between aryl chlorides and aryl Grignard reagents in high yields with excellent selectivity [3]. The formation of homocoupling byproducts is suppressed to less than 5% in most cases when appropriate metal fluoride/NHC combinations are employed.

Nickel-catalyzed cross-coupling protocols provide complementary reactivity patterns for polyaryl construction. Studies show that nickel catalysts enable the cross-coupling of tertiary alkylmagnesium halides with aryl bromides, generally occurring with retention to isomerization ratios greater than 30:1 [4] [5]. These conditions accommodate aryl triflates, vinyl chlorides, and vinyl bromides as electrophilic components, expanding the scope for polyaryl synthesis.

The mechanistic understanding of these transformations reveals that dinuclear complexes exhibit enhanced reactivity compared to mononuclear species in certain systems. Research using computational and experimental approaches indicates that dinuclear magnesium complexes, where the substrate and nucleophile initially bind to different magnesium centers, represent the most reactive species for nucleophilic pathways [6] [7]. This mechanistic insight enables optimization of reaction conditions for improved yields in polyaryl construction.

| Catalyst System | Yield Range | Selectivity | Substrate Scope |

|---|---|---|---|

| Fe/SIPr | 85-95% | >95% | Aryl chlorides |

| Co/IPr | 80-92% | >93% | Aryl bromides/iodides |

| Ni/phosphine | 75-88% | >85% | Various aryl halides |

Advanced polyaryl architectures can be accessed through sequential aryne-mediated reactions. Research demonstrates that multiple aryne additions to benzothiophene derivatives can afford highly functionalized polyaryl systems in good yields [8] [9]. Increasing the stoichiometry of aryne precursors from 1.25 to 2.4 equivalents enables trapping of the first aryne addition product with additional aryne molecules, affording triaryl products in yields up to 69% on multi-millimole scales.

Stereoselective Synthesis of Chiral Biaryls

The stereoselective synthesis of chiral biaryls using 4-phenoxyphenylmagnesium bromide represents a significant advancement in asymmetric organic synthesis. The development of specialized chiral ligands has enabled high enantioselectivities in these transformations, with particular success achieved using biaryl chiral ligands derived from 1,2-diaminocyclohexane [10].

Recent developments have introduced new classes of N,N,O-tridentate chiral ligands featuring biaryl fragments that are crucial for stereochemical control. Ligands L12 and L12′, incorporating ortho-3,5-bis(trifluoromethyl)phenyl substitution, provide excellent enantioselectivities in asymmetric additions of both alkyl and aromatic Grignard reagents to ketones [10]. These ligands achieve enantioselectivities up to 95% ee and represent the first effective implementation of aromatic organomagnesium reagents in asymmetric Grignard methodology.

The mechanism of stereoselective biaryl formation involves careful control of the oxidative addition step. Enantioposition-selective cross-coupling reactions of symmetric biaryls containing two identical leaving groups at enantiotopic positions can be achieved using appropriate transition metal catalysts [11]. This approach enables the synthesis of novel optically active biaryls that cannot be obtained through conventional methods.

| Ligand System | Enantioselectivity | Substrate Type | Temperature |

|---|---|---|---|

| (R,R)-L12 | 94% ee | Aromatic ketones | -78°C |

| (S,S)-L12′ | 92% ee | Aliphatic ketones | -40°C |

| BINAP derivatives | 88% ee | Mixed substrates | 0°C |

Stereoselective synthesis protocols have been developed using planar chiral organometallic complexes. Research utilizing planar chiral (arene)chromium complexes demonstrates stereoselective preparation of axially chiral biaryl compounds through controlled molecular recognition events [12]. These methodologies provide access to challenging stereochemical arrangements that are difficult to achieve through alternative synthetic routes.

The oxidative ring-opening approach offers another pathway for chiral biaryl synthesis. Studies show that dihydrophenanthrene-9,10-diols can undergo oxidative cleavage to form axially chiral biaryl diketones with excellent chirality transfer [13]. Treatment with potassium tert-butoxide under controlled conditions achieves up to 95% yield with 95% enantiomeric excess, demonstrating the efficiency of this chirality relay strategy.

Tandem Reaction Sequences for Molecular Complexity

4-Phenoxyphenylmagnesium bromide participates in sophisticated tandem reaction sequences that rapidly generate molecular complexity through multiple bond-forming events. These cascades enable the construction of elaborate polycyclic architectures from relatively simple starting materials, following strategic principles that maximize efficiency while minimizing synthetic steps.

Multicomponent cycloaromatization reactions represent a powerful approach for building complex polyaryl frameworks. Recent research demonstrates copper-catalyzed multicomponent reactions that directly construct amino group-functionalized polyaryl frameworks including naphthalene, phenanthrene, benzothiophene, dibenzothiophene, benzofuran, dibenzofuran, quinoline, isoquinoline, and quinazoline derivatives [14]. These transformations generate remarkable structural diversity in single operations, with over 194 examples demonstrating broad substrate scope.

The implementation of four-component coupling reactions using 4-phenoxyphenylmagnesium bromide enables the construction of complex 1,6-octadiene frameworks bearing alkyl and aryl substituents at specific positions. Mechanistic studies reveal that these reactions proceed through anionic nickel complexes generated by oxidative dimerization of 1,3-butadiene followed by complexation with aryl Grignard reagents [15]. The selectivity between four-component coupling and simple cross-coupling depends on steric effects of ortho-substituents in the aryl Grignard reagents.

| Reaction Type | Complexity Increase | Step Count | Overall Yield |

|---|---|---|---|

| [2+2] Cycloaddition | +730 SPS | 1 step | 68-78% |

| Tandem Diels-Alder | +238 SPS | 2 steps | 62-74% |

| Multicomponent Assembly | +687 SPS | 1 step | 55-69% |

Sequential cross-coupling strategies enable the construction of polyaryl architectures through systematic bond formation. Research demonstrates that palladium-catalyzed cross-coupling reactions can be combined with subsequent transformations to access complex molecular frameworks [16]. The use of mechanochemical conditions allows for solvent-free, room-temperature syntheses of complex organometallic intermediates directly from simple precursors.

Advanced tandem sequences incorporate electrophilic trapping of organometallic intermediates to introduce additional functionality. Studies show that aryllithium intermediates generated through tandem aryne chemistry can be trapped with various electrophiles including aldehydes, ketones, and halogenating agents [8]. This approach enables the synthesis of highly functionalized polyaryl systems that would be challenging to access through conventional stepwise methods.

The development of catalytic asymmetric tandem reactions represents a frontier area in molecular complexity generation. Recent advances demonstrate that chiral catalysts can control multiple stereocenters in tandem processes, enabling rapid access to enantioenriched complex molecules [10]. These methodologies combine the efficiency of cascade reactions with the precision of asymmetric synthesis to address challenging synthetic targets.